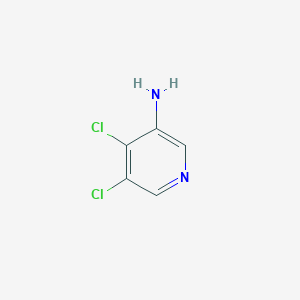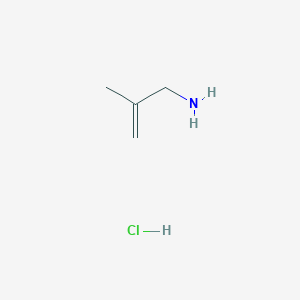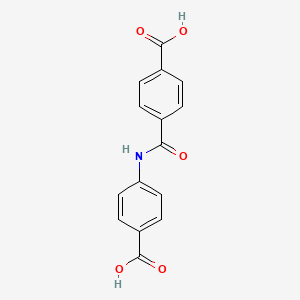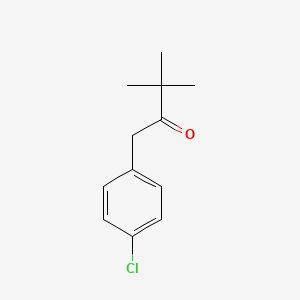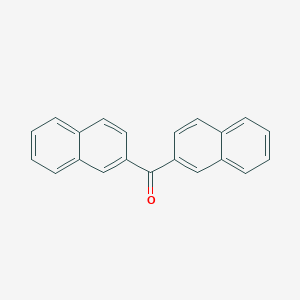
2,2'-Dinaphthylcétone
Vue d'ensemble
Description
2,2’-Dinaphthyl ketone, also known as di-2-naphthylmethanone, is an organic compound with the molecular formula C21H14O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) flanked by two naphthyl groups. This compound is notable for its unique structural properties and its applications in various fields of scientific research.
Applications De Recherche Scientifique
2,2’-Dinaphthyl ketone has several applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research into its pharmacological properties is ongoing, particularly in the context of drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2’-Dinaphthyl ketone can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of 2-naphthylmagnesium bromide with 2-naphthoyl chloride. This reaction typically requires an inert atmosphere and is conducted in an anhydrous solvent such as diethyl ether.
Friedel-Crafts Acylation: Another method involves the acylation of naphthalene with 2-naphthoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: While specific industrial production methods for 2,2’-dinaphthyl ketone are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Dinaphthyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Reduction: Reduction of the carbonyl group can yield secondary alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthyl rings.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Produces naphthoic acids.
Reduction: Yields 2,2’-dinaphthylmethanol.
Substitution: Results in halogenated or nitrated derivatives of 2,2’-dinaphthyl ketone.
Mécanisme D'action
The mechanism of action of 2,2’-dinaphthyl ketone involves its interaction with various molecular targets:
Carbonyl Group Reactivity: The carbonyl group is highly reactive and can participate in nucleophilic addition reactions.
Aromatic Rings: The naphthyl rings can undergo electrophilic substitution, making the compound versatile in synthetic chemistry.
Comparaison Avec Des Composés Similaires
2,2’-Dinaphthyl ketone can be compared with other dinaphthyl ketones:
1,1’-Dinaphthyl Ketone: This compound has the carbonyl group flanked by two 1-naphthyl groups, leading to different steric and electronic properties.
1,2’-Dinaphthyl Ketone: Here, the carbonyl group is flanked by a 1-naphthyl and a 2-naphthyl group, resulting in unique conformational characteristics.
Uniqueness: 2,2’-Dinaphthyl ketone is unique due to its symmetrical structure and the specific positioning of the naphthyl groups, which influence its reactivity and applications.
Propriétés
IUPAC Name |
dinaphthalen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O/c22-21(19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEZVYXNVAHDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449357 | |
| Record name | beta-naphthyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-56-9 | |
| Record name | beta-naphthyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the conformational similarity between 2,2'-dinaphthyl ketone and bis(benzo[b]thiophen-2-yl)methanone relevant?
A1: [] The research highlights that 2,2'-dinaphthyl ketone exhibits significant conformational resemblance to bis(benzo[b]thiophen-2-yl)methanone (also referred to as (I) in the study). This similarity is observed in key structural parameters like interplanar angles, Caryl-Cbridge-Caryl angles, and dihedral angles. This structural resemblance is interesting because it suggests that bis(benzo[b]thiophen-2-yl)methane derivatives could potentially mimic certain properties or activities of compounds containing the dinaphthyl ketone scaffold. Furthermore, the study found comparable crystal packing arrangements between the two compounds. While 2,2'-dinaphthyl ketone exhibits edge-to-face interactions between its naphthyl rings, bis(benzo[b]thiophen-2-yl)methanone displays analogous S...π contacts between its benzo[b]thiophen-2-yl units. This similarity in packing further underscores the potential for these compounds to share similar physical or chemical properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

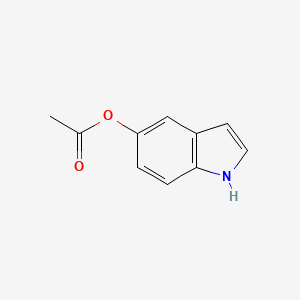
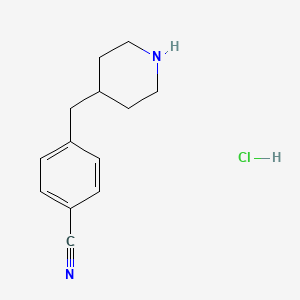
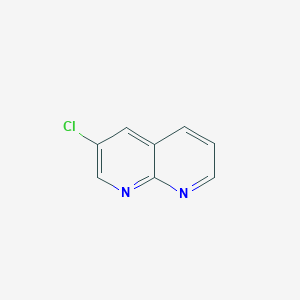
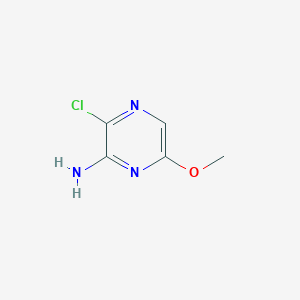
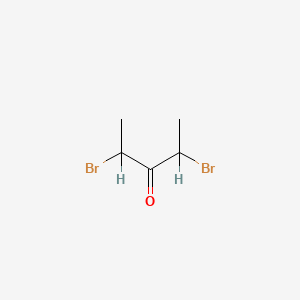
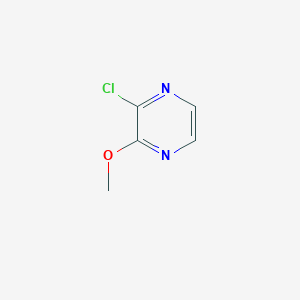

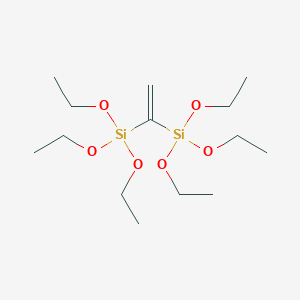
![Cyclohexanamine, N-[(triethoxysilyl)methyl]-](/img/structure/B1589336.png)

